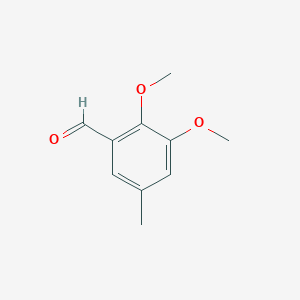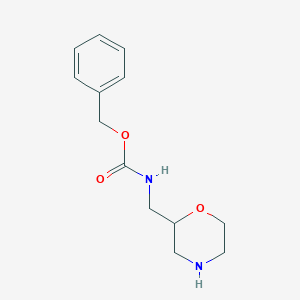
2,3-Diméthoxy-5-méthylbenzaldéhyde
Vue d'ensemble
Description
2,3-Dimethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents antifongiques
2,3-Diméthoxy-5-méthylbenzaldéhyde: a été identifié comme un composé possédant une activité antifongique puissante. Il perturbe les systèmes d'antioxydation cellulaire des champignons, ce qui est une méthode efficace pour contrôler les agents pathogènes fongiques . Ce composé peut servir d'agent de chimio-sensibilisation, améliorant l'efficacité des médicaments antifongiques ou fongicides conventionnels, réduisant potentiellement les coûts de traitement et les effets secondaires .
Recherche pharmacologique
En pharmacologie, les benzaldéhydes comme le This compound sont étudiés pour leurs propriétés redox-actives. Ils ciblent les composants d'antioxydation cellulaire tels que les superoxyde dismutases et la réductase du glutathion, qui sont cruciaux pour maintenir l'équilibre redox dans les cellules . Cette propriété peut être exploitée pour développer de nouveaux agents thérapeutiques.
Synthèse organique
Ce composé est précieux en synthèse organique, en particulier dans les réactions à la position benzylique. Il peut subir diverses transformations chimiques, y compris la bromation radicalaire et la substitution nucléophile, qui sont des réactions fondamentales en chimie organique . Ces réactions sont essentielles pour créer des molécules complexes et des intermédiaires dans les voies synthétiques.
Chimie analytique
La structure unique du composé en fait un candidat pour une utilisation en chimie analytique comme étalon ou réactif. Ses caractéristiques bien définies, telles que le point de fusion et le poids moléculaire, lui permettent d'être utilisé pour calibrer les instruments ou comme matériau de référence dans diverses méthodes analytiques .
Recherche biochimique
En biochimie, les propriétés redox des benzaldéhydes peuvent être utilisées pour étudier les processus cellulaires impliquant le stress oxydatif et les voies d'antioxydation. En perturbant ces systèmes, les chercheurs peuvent mieux comprendre le rôle du stress oxydatif dans les maladies et les cibles thérapeutiques potentielles au sein de ces voies .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dimethoxy-5-methylbenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox homeostasis of cells and protecting them from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action leads to disruption of these pathways, particularly impacting components such as superoxide dismutases and glutathione reductase . These components play a significant role in the antioxidation system of fungi .
Result of Action
The action of 2,3-Dimethoxy-5-methylbenzaldehyde results in effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation systems, thereby destabilizing the redox homeostasis within the fungal cells .
Analyse Biochimique
Biochemical Properties
It is known that benzaldehydes can interact with various enzymes and proteins . For instance, certain benzaldehydes have been found to disrupt the antioxidation system of fungi, interacting with components such as superoxide dismutases and glutathione reductase .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit the growth of certain fungi . This suggests that 2,3-Dimethoxy-5-methylbenzaldehyde may have similar effects on cellular processes.
Molecular Mechanism
Benzaldehydes are known to exert their effects through disruption of cellular antioxidation . They can interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
Benzaldehydes are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Propriétés
IUPAC Name |
2,3-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPYPQAAVDBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470242 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-86-0 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)



![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)
![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)






